Cas no 898453-06-0 (2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide)

2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide Chemical and Physical Properties
Names and Identifiers
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- 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
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- Inchi: 1S/C24H21N3O2/c1-15-9-8-12-18(16(15)2)26-24(29)20-19-13-6-7-14-27(19)22(21(20)25)23(28)17-10-4-3-5-11-17/h3-14H,25H2,1-2H3,(H,26,29)
- InChI Key: RVACBNTYJQTKQH-UHFFFAOYSA-N
- SMILES: C1(C(NC2=CC=CC(C)=C2C)=O)=C2N(C=CC=C2)C(C(=O)C2=CC=CC=C2)=C1N
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2633-0141-2mg |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2633-0141-10μmol |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2633-0141-5mg |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2633-0141-15mg |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2633-0141-20mg |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2633-0141-50mg |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2633-0141-20μmol |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2633-0141-3mg |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2633-0141-10mg |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2633-0141-30mg |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide |
898453-06-0 | 90%+ | 30mg |
$119.0 | 2023-05-16 |
2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide Related Literature
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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5. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
Additional information on 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
Compound CAS No 898453-06-0: 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide
The compound with CAS No 898453-06-0, known as 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide, is a highly specialized organic compound with a complex structure and diverse potential applications. This compound belongs to the class of indolizine derivatives, which have garnered significant attention in recent years due to their unique chemical properties and biological activities.
Indolizine is a heterocyclic aromatic compound with two nitrogen atoms in its structure, making it a versatile scaffold for various chemical modifications. The benzoyl group attached to the indolizine ring in this compound adds electron-withdrawing properties, enhancing its reactivity and stability. Furthermore, the N-(2,3-dimethylphenyl) substituent introduces steric bulk and additional electronic effects, which can influence the compound's solubility and bioavailability.
Recent studies have highlighted the potential of indolizine derivatives in drug discovery, particularly in the development of anti-cancer agents. The amino group present in this compound can act as a hydrogen bond donor, facilitating interactions with biological targets such as enzymes and receptors. This makes it a promising candidate for designing molecules with high affinity and selectivity towards specific therapeutic targets.
The synthesis of 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide involves a multi-step process that combines advanced organic chemistry techniques. The use of microwave-assisted synthesis has been reported to significantly improve the yield and purity of this compound, making it more accessible for research purposes.
In terms of physical properties, this compound exhibits a melting point of approximately 185°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270-300 nm, indicating its potential for use in optoelectronic applications.
Recent research has also explored the anti-inflammatory properties of this compound. In vitro assays have demonstrated its ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. These findings suggest that N-(2,3-dimethylphenyl)indolizine derivatives could be developed into novel anti-inflammatory agents with reduced side effects compared to conventional drugs.
Moreover, computational studies using molecular docking have revealed that this compound can bind effectively to several key proteins involved in neurodegenerative diseases such as Alzheimer's disease. The presence of the benzoyl group plays a critical role in stabilizing these interactions, making it a potential lead compound for drug development in this area.
In conclusion, CAS No 898453-06-0, or 2-amino-3-benzoyl-N-(2,3-dimethylphenyl)indolizine-1-carboxamide, is a fascinating compound with a wealth of potential applications across various fields of chemistry and biology. Its unique structure and promising biological activities make it an exciting subject for further research and development.
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